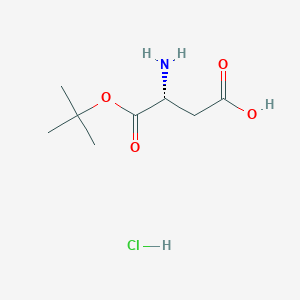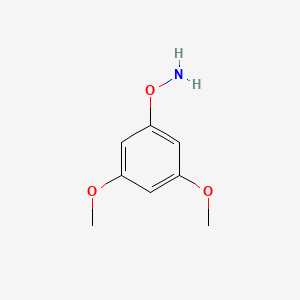![molecular formula C22H14N2 B13706448 1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
1,8-Dihydrocarbazolo[4,3-c]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydrocarbazolo[4,3-c]carbazole is a complex organic compound with the molecular formula C22H14N2. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound features a fused tricyclic structure, consisting of two benzene rings and a nitrogen-containing five-membered ring. The compound’s structure is based on the indole framework, with an additional benzene ring fused onto the five-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydrocarbazolo[4,3-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd-catalyzed polycondensation between a 1,8-diiodocarbazole derivative and various bifunctional comonomers . The reaction conditions often include the use of an alkyne spacer to increase the molecular weight of the resulting polymers. The reaction is carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,8-Dihydrocarbazolo[4,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
科学研究应用
1,8-Dihydrocarbazolo[4,3-c]carbazole has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,8-Dihydrocarbazolo[4,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .
相似化合物的比较
Similar Compounds
Carbazole: A simpler analog with a similar tricyclic structure but lacking the additional fused benzene ring.
Indolocarbazole: A class of compounds with a similar indole-based structure but with different substitution patterns and functional groups.
Uniqueness
1,8-Dihydrocarbazolo[4,3-c]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties
属性
分子式 |
C22H14N2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
9,21-diazahexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)21-13-9-12-20-22(14(13)10-11-19(21)23-17)16-6-2-4-8-18(16)24-20/h1-12,23-24H |
InChI 键 |
AMAYJANOBZCAHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC5=C4C6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















